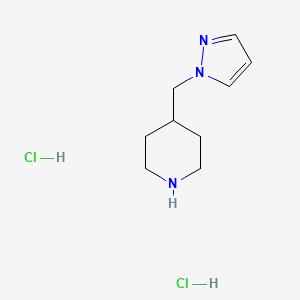

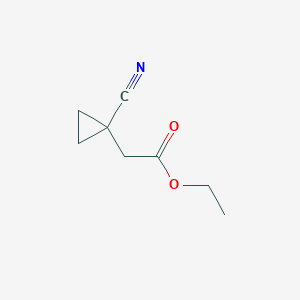

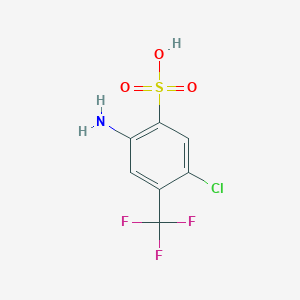

![molecular formula C14H15N3O2 B6328800 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1338440-37-1](/img/structure/B6328800.png)

4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as 4-MIPCP, is an aromatic heterocyclic compound with a structure consisting of an imidazopyridine ring with a carboxylic acid substituent. It is a colorless solid with a melting point of 168-170 °C. 4-MIPCP has been used for a variety of scientific research applications due to its unique properties and high solubility in polar solvents.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of pyridinecarboxylic acid , which suggests that it may interact with similar targets as other pyridinecarboxylic acid derivatives.

Mode of Action

Based on its structural similarity to other pyridinecarboxylic acids , it can be hypothesized that it may interact with its targets through similar mechanisms. This could involve the formation of a resonance-stabilized carbanionic intermediate .

Biochemical Pathways

It’s worth noting that the presence of the benzene ring allows for resonance stabilization of the benzylic carbocation , which could potentially influence various biochemical pathways.

Pharmacokinetics

The presence of the pyridine nitrogen, which is traditionally assumed to be protonated in enzyme active sites , could potentially influence the compound’s pharmacokinetic properties.

Result of Action

Given its structural similarity to other pyridinecarboxylic acids , it can be hypothesized that it may have similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the rate of reaction could be influenced by the difference in electronegativity .

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid in laboratory experiments include its high solubility in polar solvents, its low toxicity, and its ability to act as a nucleophile. The main limitation of using this compound in laboratory experiments is its limited availability and high cost.

Future Directions

There are many potential future directions for research involving 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid. These include further studies into its mechanism of action, further studies into its biochemical and physiological effects, and further studies into its applications in the synthesis of novel pharmaceuticals, catalysts, and materials. In addition, further studies into its synthesis and availability could lead to more economical synthesis methods and wider availability of the compound.

Synthesis Methods

4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can be synthesized through a multi-step reaction sequence involving the reaction of 2-methylphenyl isocyanide with hydroxylamine hydrochloride. This reaction is followed by a condensation reaction with acetic anhydride, followed by a dehydration reaction with phosphorous oxychloride. The final product is this compound.

Scientific Research Applications

4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been used in a variety of scientific research applications due to its unique properties and high solubility in polar solvents. It has been used as a reactant in the synthesis of pyridazinones, which have been used in the development of novel pharmaceuticals. This compound has also been used as a reactant in the synthesis of imidazopyridine derivatives, which have been used in the development of novel catalysts. In addition, this compound has been used in the synthesis of heterocyclic compounds, which have been used in the development of novel materials.

properties

IUPAC Name |

4-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-8-4-2-3-5-9(8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOWHMVJZDSFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

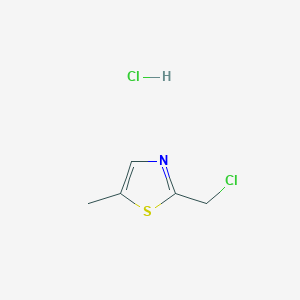

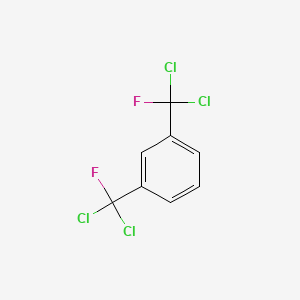

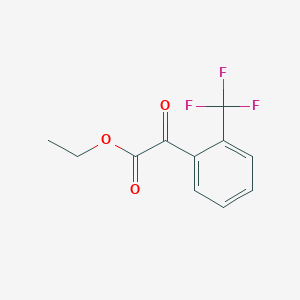

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)

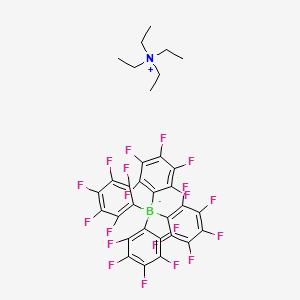

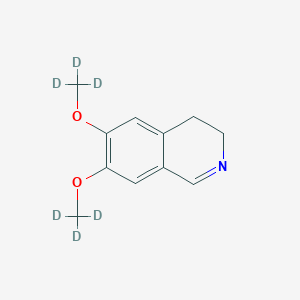

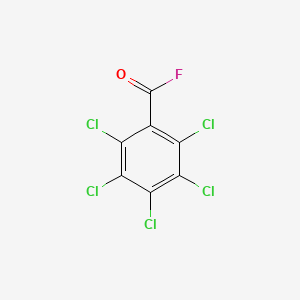

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

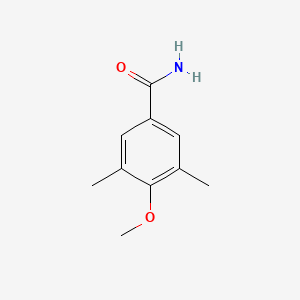

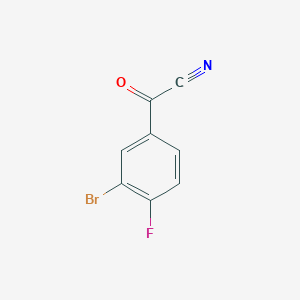

![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)